5-(4-ヒドロキシベンジリデン)-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン

概要

説明

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C13H12O5 and its molecular weight is 248.23 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

蛍光特性

この化合物は、一連の(Z)-5-(4-ヒドロキシベンジリデン)-2-チオキソチアゾリジン-4-オンの合成に使用されてきました . これらの新規化合物は蛍光特性を示し、FASTと蛍光錯体を形成します . これにより、それらは蛍光顕微鏡で有用になります .

チロシナーゼ阻害剤

この化合物は、新しいタイプのチロシナーゼ阻害剤の設計に使用されてきました . これらの阻害剤は、コウジ酸よりも強いチロシナーゼ阻害活性を持つことが示されています . これにより、それらは美白剤の開発に潜在的に有用になります .

バイオベースポリエステル

この化合物は、バイオベースポリエステルの合成に使用されてきました . これらのポリエステルは、良好な熱的、機械的、および生分解性特性を示してきました . これにより、それらはカーボンニュートラリティとバイオベースプラスチックの持続可能な開発を促進する上で潜在的に有用になります .

クロマトグラフィーと質量分析

作用機序

Target of Action

The primary targets of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are enzymes involved in the lysine biosynthesis pathway . The compound acts as a dual-target herbicidal inhibitor, affecting two separate steps in lysine synthesis .

Mode of Action

The compound interacts with its targets by inhibiting the enzymes involved in lysine biosynthesis . It has a dual-target mode of action, inhibiting two separate steps in lysine synthesis . The first enzyme is inhibited allosterically, while the second enzyme is competitively inhibited .

Biochemical Pathways

The compound affects the lysine biosynthesis pathway . By inhibiting key enzymes in this pathway, it disrupts the production of lysine, an essential amino acid. This disruption can have downstream effects on protein synthesis and other cellular processes that rely on lysine.

Pharmacokinetics

Similar compounds based on the thiazolidine structure have been studied for their pharmacokinetic properties . These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized extensively, with low amounts of the prototype drug excreted in the feces and urine .

Result of Action

The compound’s action results in the inhibition of lysine biosynthesis, disrupting normal cellular processes . It exhibits fluorogenic properties and forms fluorescent complexes with FAST, a fluorogen-activating protein . This fluorescence can be used in microscopy to visualize the compound’s action .

Action Environment

The action, efficacy, and stability of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by various environmental factors. For instance, the presence of oxygen is required for the maturation of the chromophore in fluorogen-activating proteins . Additionally, the compound’s action can be affected by the presence of other compounds or substances in the environment.

生化学分析

Biochemical Properties

The compound 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits fluorogenic properties and forms fluorescent complexes with FAST . This interaction leads to the formation of a complex with bright fluorescence .

Cellular Effects

It has been suggested that it may influence cell function by interacting with various proteins and enzymes .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits fluorogenic properties, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in animal models .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Subcellular Localization

It is known that the compound can bind to the fluorogen-activating protein FAST, suggesting that it may be localized in specific compartments or organelles within the cell .

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPNMIXVIYOENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

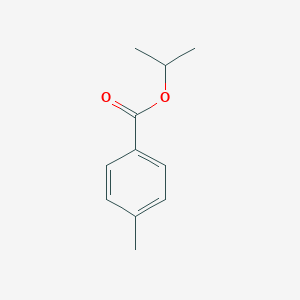

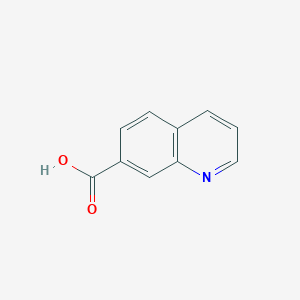

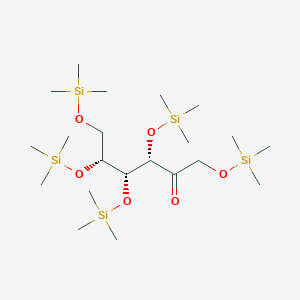

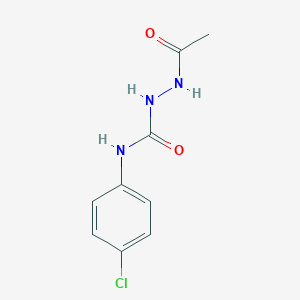

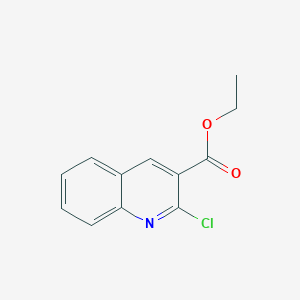

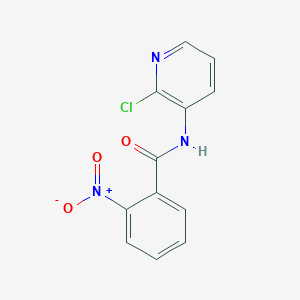

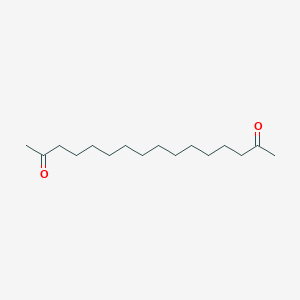

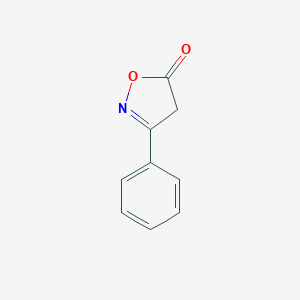

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A1: The molecular formula of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is C13H12O5 []. While the abstract doesn't provide a structural image, it does mention the presence of a 1,3-dioxane ring and a 4-hydroxybenzylidene group.

Q2: How is 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione synthesized?

A2: The compound is synthesized through a reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-hydroxybenzaldehyde using ethanol as the solvent [].

Q3: What are some interesting structural features observed in the crystal structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A3: The research reveals that the 1,3-dioxane ring adopts a distorted boat conformation. Additionally, the crystal structure is characterized by inversion dimers formed through pairs of O—H⋯O hydrogen bonds, resulting in the formation of R22(20) rings [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)